molecular formula C13H16O2 B14234379 Cyclopropanecarboxylic acid, 2-methyl-2-phenyl-, ethyl ester, (1R,2S)- CAS No. 335593-36-7

Cyclopropanecarboxylic acid, 2-methyl-2-phenyl-, ethyl ester, (1R,2S)-

Katalognummer: B14234379
CAS-Nummer: 335593-36-7
Molekulargewicht: 204.26 g/mol
InChI-Schlüssel: LQEQFPIJZGYCIE-WCQYABFASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropanecarboxylic acid, 2-methyl-2-phenyl-, ethyl ester, (1R,2S)- is an organic compound with the molecular formula C13H16O2 It is a chiral molecule, meaning it has non-superimposable mirror images, and the specific stereoisomer (1R,2S) refers to its unique three-dimensional arrangement

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 2-methyl-2-phenyl-, ethyl ester, (1R,2S)- typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with styrene in the presence of a catalyst such as rhodium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopropanecarboxylic acid, 2-methyl-2-phenyl-, ethyl ester, (1R,2S)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Cyclopropanecarboxylic acid, 2-methyl-2-phenyl-, ethyl ester, (1R,2S)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism by which Cyclopropanecarboxylic acid, 2-methyl-2-phenyl-, ethyl ester, (1R,2S)- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Cyclopropanecarboxylic acid, 2-phenyl-, ethyl ester
  • Cyclopropanecarboxylic acid, 2-methoxy-2-phenyl-, ethyl ester
  • Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (3-phenoxyphenyl)methyl ester

Uniqueness

Cyclopropanecarboxylic acid, 2-methyl-2-phenyl-, ethyl ester, (1R,2S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereoisomer may exhibit different physical and chemical properties compared to its other isomers, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

335593-36-7

Molekularformel

C13H16O2

Molekulargewicht

204.26 g/mol

IUPAC-Name

ethyl (1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylate

InChI

InChI=1S/C13H16O2/c1-3-15-12(14)11-9-13(11,2)10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3/t11-,13+/m0/s1

InChI-Schlüssel

LQEQFPIJZGYCIE-WCQYABFASA-N

Isomerische SMILES

CCOC(=O)[C@@H]1C[C@]1(C)C2=CC=CC=C2

Kanonische SMILES

CCOC(=O)C1CC1(C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.